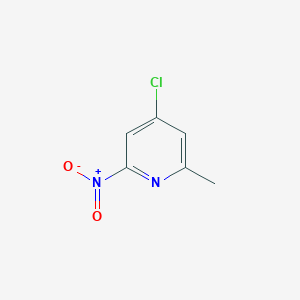
4-Chloro-2-methyl-6-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-nitropyridine typically involves the nitration of 4-chloro-2-methylpyridine. The process can be summarized as follows:
Starting Material: 4-Chloro-2-methylpyridine.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the 6-position.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high conversion rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 4-chloro-2-methyl-6-aminopyridine.
Substituted Pyridines: Nucleophilic substitution reactions produce various substituted pyridines depending on the nucleophile used.
Carboxylic Acids: Oxidation of the methyl group results in the formation of 4-chloro-2-carboxy-6-nitropyridine.
Applications De Recherche Scientifique
4-Chloro-2-methyl-6-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of nitro and chloro substituents on biological activity and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-6-nitropyridine depends on its chemical reactivity and the specific application. For instance:
Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic attack due to the electron-withdrawing effects of the nitro group, which increases the electrophilicity of the carbon atom.
Reduction: The nitro group undergoes reduction through a series of electron transfer steps, ultimately forming an amino group.
Oxidation: The methyl group is oxidized through the formation of intermediate species such as alcohols and aldehydes before yielding the carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2,6-dimethyl-3-nitropyridine: Similar structure but with an additional methyl group at the 6-position.
2-Chloro-4-methyl-5-nitropyridine: The positions of the chlorine and nitro groups are different.
2-Methyl-4-nitropyridine N-oxide: Contains an N-oxide group instead of a chlorine atom.
Uniqueness
4-Chloro-2-methyl-6-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyridine ring allows for a wide range of chemical transformations and functionalizations.
Propriétés
Formule moléculaire |
C6H5ClN2O2 |
|---|---|
Poids moléculaire |
172.57 g/mol |
Nom IUPAC |
4-chloro-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-6(8-4)9(10)11/h2-3H,1H3 |
Clé InChI |
HKFQYWDDJXMBJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


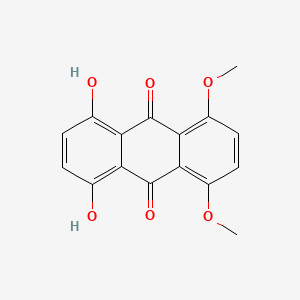

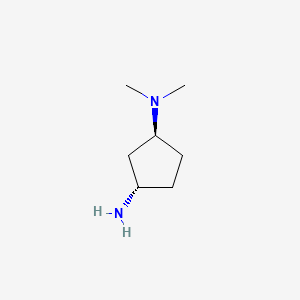

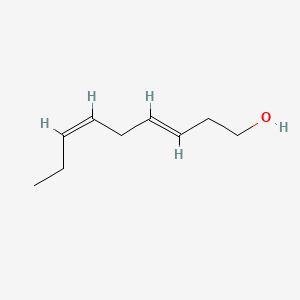
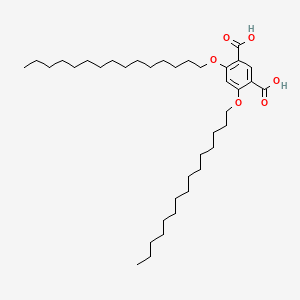
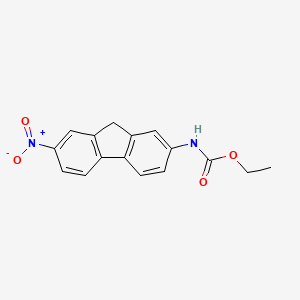
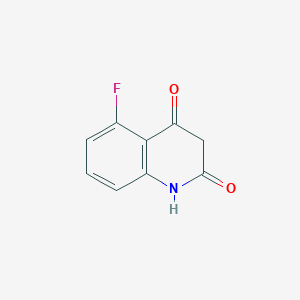
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
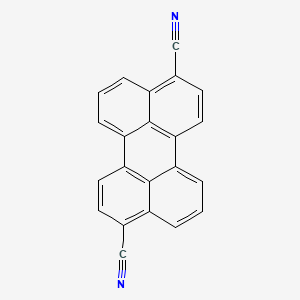

![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
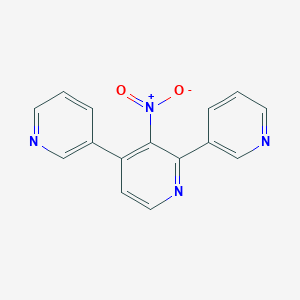
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
